molecular formula C11H22ClNO2 B8265215 Ethyl 5-(pyrrolidin-2-yl)pentanoate hydrochloride

Ethyl 5-(pyrrolidin-2-yl)pentanoate hydrochloride

Cat. No.: B8265215
M. Wt: 235.75 g/mol
InChI Key: KGKFGQJJPDMTFY-UHFFFAOYSA-N
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Description

Ethyl 5-(pyrrolidin-2-yl)pentanoate hydrochloride is an esterified compound featuring a pyrrolidine ring attached to the pentanoate backbone at the 5-position, with a hydrochloride counterion enhancing its stability and solubility.

Properties

IUPAC Name

ethyl 5-pyrrolidin-2-ylpentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)8-4-3-6-10-7-5-9-12-10;/h10,12H,2-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKFGQJJPDMTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC1CCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrrolidine with Haloester Derivatives

A principal method involves the alkylation of pyrrolidine with a bromo- or chloro-substituted pentanoate ester. For instance, 5-bromopentanoic acid ethyl ester reacts with pyrrolidine in the presence of a base such as triethylamine or potassium carbonate. The reaction typically proceeds in polar aprotic solvents like acetonitrile or dichloromethane at elevated temperatures (80–90°C). Post-reaction, the crude product is purified via column chromatography or recrystallization, yielding the free base. Subsequent treatment with hydrochloric acid in diethyl ether generates the hydrochloride salt.

Key considerations include steric hindrance at the pyrrolidine nitrogen and the need for excess alkylating agent to drive the reaction to completion. Yields for analogous alkylations in literature range from 65% to 78%, depending on reaction time and solvent choice.

Reductive Amination of Ethyl 5-Oxopentanoate

An alternative approach employs reductive amination, where ethyl 5-oxopentanoate reacts with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). This method avoids harsh alkylation conditions and improves stereochemical control. The reaction is conducted in methanol or ethanol at room temperature, with acetic acid as a catalyst. After 12–24 hours, the mixture is neutralized, extracted, and evaporated to isolate the free base. Hydrochloride salt formation follows via HCl gas saturation in anhydrous ether.

This method is advantageous for scalability, with reported yields of 70–85%. However, it requires stringent moisture control to prevent side reactions.

Esterification of 5-(Pyrrolidin-2-yl)Pentanoic Acid

Direct esterification of 5-(pyrrolidin-2-yl)pentanoic acid with ethanol under acidic conditions represents a straightforward pathway. Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) catalyzes the reaction, typically refluxed for 6–8 hours. The product is extracted with ethyl acetate, washed with sodium bicarbonate, and dried over magnesium sulfate. Conversion rates exceed 90%, though acid-sensitive functional groups may necessitate protective strategies.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. For alkylation, acetonitrile enhances nucleophilicity of pyrrolidine, reducing reaction time compared to dichloromethane. Reductive amination benefits from methanol’s polarity, facilitating proton transfer during imine formation. Elevated temperatures (80–90°C) accelerate alkylation but risk decomposition, necessitating careful monitoring.

Purification and Characterization

Crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients (3:1 to 1:2 v/v). The hydrochloride salt is recrystallized from ethanol-diethyl ether mixtures, achieving >98% purity by HPLC. Nuclear magnetic resonance (NMR) spectra confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl3): δ 1.25 (t, 3H, -CH2CH3), 1.45–1.70 (m, 4H, pyrrolidine CH2), 2.30–2.50 (m, 2H, -COOCH2-), 3.10–3.30 (m, 1H, pyrrolidine CH), 4.10 (q, 2H, -OCH2CH3).

  • ¹³C NMR: δ 14.1 (-CH2CH3), 22.8–25.6 (pyrrolidine CH2), 60.5 (-OCH2), 172.4 (C=O).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantagesLimitations
Alkylation65–7895–98Scalability, simplicityHarsh conditions, byproduct formation
Reductive Amination70–8597–99Mild conditions, stereocontrolMoisture sensitivity
Direct Esterification85–9298–99High efficiencyAcid-sensitive substrates

Industrial-Scale Considerations

Patent literature highlights acetonitrile as a preferred solvent for large-scale alkylation due to its low cost and ease of removal. Continuous flow systems mitigate exothermic risks during HCl salt formation, enhancing safety profiles. Regulatory-grade purity (>99.5%) is achievable via recrystallization from acetone-water mixtures.

Emerging Techniques and Innovations

Recent advances include enzymatic esterification using lipases, which operate under ambient conditions with minimal waste. Immobilized Candida antarctica lipase B (CAL-B) catalyzes ethanolysis of 5-(pyrrolidin-2-yl)pentanoic acid with 88% yield and 99% enantiomeric excess (ee) . This green chemistry approach aligns with sustainable manufacturing trends.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(pyrrolidin-2-yl)pentanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(pyrrolidin-2-yl)pentanoate hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(pyrrolidin-2-yl)pentanoate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between Ethyl 5-(pyrrolidin-2-yl)pentanoate hydrochloride and related compounds:

Compound Name Substituent at 5-Position Functional Groups Biological Activity/Application Synthesis Yield (If Reported) Reference
Ethyl 5-(pyrrolidin-2-yl)pentanoate HCl Pyrrolidine ring Ester, hydrochloride salt Not explicitly reported (hypothetical) N/A N/A
Ethyl 5-[4-(2,3-dichlorophenyl)piperazin-1-yl]pentanoate HCl Piperazine with dichlorophenyl group Ester, hydrochloride salt Potential CNS modulation (e.g., dopamine receptor targeting) Not specified
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate Pyrimidine ring, benzamido group Ester, amide, pyrimidine Antimicrobial/anticancer (pyrimidine derivatives) 70% (microwave synthesis)
Ethyl Lauroyl Arginate Hydrochloride Lauroyl chain, arginate moiety Ester, amide, guanidine Broad-spectrum antimicrobial agent Not specified
L-Arginine ethyl ester dihydrochloride Amino acid side chain Ester, guanidine, dihydrochloride Cell membrane permeabilization, research tool Not specified

Physicochemical Properties

  • Solubility and Stability: Hydrochloride salts (e.g., Ethyl Lauroyl Arginate HCl) exhibit enhanced water solubility compared to free bases, critical for pharmaceutical formulations . Ethyl 2-(piperidin-4-yl)acetate (analog with a six-membered ring) has a molecular weight of 185.26 g/mol and a log Po/w (octanol-water partition coefficient) of 0.6, suggesting moderate lipophilicity .
  • Thermal Properties : Pyrimidine derivatives (e.g., from ) often display higher thermal stability due to aromatic ring systems, whereas pyrrolidine/piperidine analogs may exhibit lower melting points due to conformational flexibility .

Biological Activity

Ethyl 5-(pyrrolidin-2-yl)pentanoate hydrochloride is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is known for its ability to interact with various biomolecules. The ester functional group plays a crucial role in the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrrolidine moiety can modulate the activity of enzymes and receptors, while the ester group can undergo hydrolysis to release active components that influence cellular pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties against various pathogens.
  • Cytotoxicity : Studies have shown varying degrees of cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its therapeutic effects.

Case Studies

  • Cytotoxic Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated an IC50 value in the micromolar range, suggesting significant cytotoxic potential .
  • Enzyme Interaction : In vitro assays demonstrated that the compound inhibits key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialActive against specific pathogens
CytotoxicityIC50 in micromolar range
Enzyme InhibitionInhibits metabolic enzymes

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to interact with various biomolecules suggests that it could be further explored for applications in drug development.

Q & A

Q. Which in vivo/in vitro models are appropriate for pharmacokinetic and toxicity profiling?

  • Hepatic microsomes : Assess metabolic stability (CYP450-mediated oxidation).
  • Caco-2 cells : Evaluate intestinal permeability for oral bioavailability .
  • Zebrafish models : Screen for acute toxicity (LC50) before rodent studies .

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